4-(2-Aminoethyl)-6-nitropyridin-2-amine
Description
4-(2-Aminoethyl)-6-nitropyridin-2-amine is a nitro-substituted pyridine derivative featuring an aminoethyl group at position 4 and a nitro group at position 4. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (aminoethyl) groups, creating a unique electronic profile that may influence its reactivity, solubility, and biological activity. Pyridine derivatives are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or therapeutic agents, due to their ability to participate in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(9)10-7(4-5)11(12)13/h3-4H,1-2,8H2,(H2,9,10) |
InChI Key |
SCCQVEYIYWSOGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1N)[N+](=O)[O-])CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Aminoethylation: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 2-aminopyridine using industrial nitrating agents.
Continuous Aminoethylation: Continuous flow reactors may be used for the aminoethylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used in substitution reactions include halides and alkoxides.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-(2-Aminoethyl)-2,6-diaminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Aminoethyl)-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine and Pyrimidine Families
Pyridine Derivatives
- 6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (CAS: 1306183-61-8): Substituents: Chlorine at position 6, nitro at position 3, and a 4-chlorophenylethyl group at position 2. Key Differences: The nitro group at position 3 (vs. The bulky 4-chlorophenylethyl group may hinder membrane permeability compared to the smaller aminoethyl group .
- 6-(2-Aminoethyl)-N-cyclopropylpyridin-2-amine (CAS: 1286168-68-0): Substituents: Aminoethyl at position 6 and cyclopropylamine at position 2. Key Differences: Lack of a nitro group reduces electron-withdrawing effects, possibly increasing basicity at the pyridine nitrogen. The cyclopropyl group introduces steric constraints, which could affect binding to biological targets .
Pyrimidine Derivatives
- 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine (CAS: 121552-61-2): Substituents: Cyclopropyl and methyl groups on the pyrimidine ring, with an anilino group at position 2. The absence of a nitro group limits redox reactivity .
- 2-(2-Aminoethyl)-N-phenylpyrimidin-4-amine (UK pyr 1): Substituents: Aminoethyl at position 2 and anilino at position 3. Key Differences: Positional isomerism of the aminoethyl group (position 2 vs. 4 in the target compound) may alter binding modes in enzyme inhibition. The phenyl group enhances lipophilicity .
Substituent Effects on Physicochemical Properties
*Theoretical values based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
